molecular formula C19H22O2 B1428364 (4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol CAS No. 1432681-98-5

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol

Cat. No. B1428364
M. Wt: 282.4 g/mol
InChI Key: NKEDBDKFDAZMBU-UHFFFAOYSA-N
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Description

“(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol” is an organic compound with the molecular formula C19H22O2 and a molecular weight of 282.38 . It appears as an oil . This compound is part of American Elements’s comprehensive catalog of life science products .


Molecular Structure Analysis

The IUPAC name for this compound is "(4-methoxy-2-methylphenyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanol" . The compound’s structure includes a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a tetrahydronaphthalen-1-yl group through a methanol linkage .

Scientific Research Applications

Sigma Receptor Binding and Antiproliferative Activity

The compound N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl and its derivatives demonstrate significant affinity and selectivity at sigma(1) receptors. Notably, the 4-methyl derivative displayed potent sigma(1) ligand properties and exhibited substantial antiproliferative activity in rat C6 glioma cells. This indicates potential applications in tumor research and therapy (Berardi et al., 2005).

Asymmetric Synthesis of α-Hydroxy Esters

(S)-(4 R)-2,2-Dimethyl-1,3-dioxolan-4-ylmethanol has been synthesized and employed as a chiral auxiliary for the asymmetric synthesis of α-hydroxy esters. This compound facilitates the bidentate chelation-controlled alkylation of glycolate enolate, underscoring its utility in stereoselective organic synthesis (Jung, Ho & Kim, 2000).

Synthesis of PGI2 Agonist

The compound ((2R)-5-benzyloxy-2-hydroxy-1,2,3,4-tetrahydronaphth-2-yl)methanol (R)-7b, a crucial intermediate for the synthesis of a novel PGI2 agonist, was synthesized using a resolution–inversion–recycle approach. This highlights its role in the production of therapeutic agents (Ohigashi et al., 2013).

Crystal Structure Analysis

The compound’s derivatives have been analyzed for their crystal structures, providing insights into their molecular configurations and applications in total synthesis efforts, such as those towards the synthesis of elisabethin A (Kaiser et al., 2023).

Palladium-catalyzed Synthesis

The compound is involved in palladium-catalyzed synthesis reactions, highlighting its role in complex organic transformations and its potential utility in the synthesis of various organic compounds (Gabriele et al., 2000).

Safety And Hazards

Safety data for “(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol” is currently unavailable online . It’s always important to handle chemical substances with appropriate safety measures, including the use of personal protective equipment and adherence to safe handling procedures.

properties

IUPAC Name

(4-methoxy-2-methylphenyl)-(1,2,3,4-tetrahydronaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O2/c1-13-12-15(21-2)10-11-16(13)19(20)18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18-20H,5,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEDBDKFDAZMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C2CCCC3=CC=CC=C23)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-2-methylphenyl)(1,2,3,4-tetrahydronaphthalen-1-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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